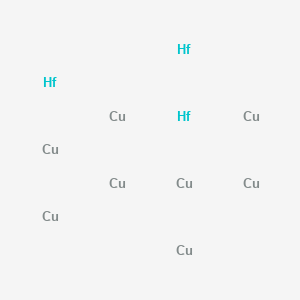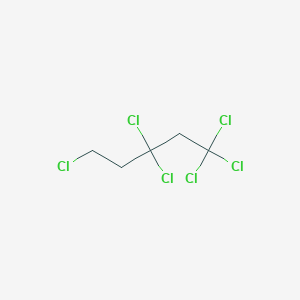
1,1,1,3,3,5-Hexachloropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,5-Hexachloropentane is a chlorinated hydrocarbon with the molecular formula C₅H₆Cl₆ . It is a derivative of pentane where six hydrogen atoms are replaced by chlorine atoms. This compound is known for its high density and boiling point, making it a subject of interest in various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,3,3,5-Hexachloropentane can be synthesized through the radical addition of gem-trichloroalkanes to olefins carrying a chlorine atom at the double bond. This reaction is typically initiated by iron pentacarbonyl (Fe(CO)₅) along with a nucleophilic co-catalyst . The reaction conditions involve moderate temperatures and controlled environments to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves the chlorination of pentane derivatives under specific conditions. The process includes mixing a catalyst, co-catalyst, and a haloalkane starting material to produce a homogeneous mixture. This mixture is then reacted with a haloalkene under conditions suitable to produce the desired haloalkane product .
Chemical Reactions Analysis
Types of Reactions: 1,1,1,3,3,5-Hexachloropentane undergoes various chemical reactions, including:
Substitution Reactions: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Major Products:
Substitution: Formation of pentane derivatives with different functional groups.
Reduction: Formation of less chlorinated pentane derivatives.
Scientific Research Applications
1,1,1,3,3,5-Hexachloropentane has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other chlorinated compounds.
Biology: Studied for its effects on biological systems, particularly in toxicology.
Medicine: Investigated for potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,5-Hexachloropentane involves its interaction with molecular targets in biological systems. The compound can disrupt cellular processes by interacting with proteins and enzymes, leading to various biological effects. The pathways involved include oxidative stress and disruption of cellular membranes .
Comparison with Similar Compounds
- 1,1,1,3,3,3-Hexachloropropane
- 1,1,1,3,3,5-Hexachloropentane
- 1,1,1,3,3,3-Hexachlorobutane
Uniqueness: this compound is unique due to its specific arrangement of chlorine atoms, which imparts distinct physical and chemical properties. Compared to similar compounds, it has a higher boiling point and density, making it suitable for specific industrial applications .
Properties
CAS No. |
60054-56-0 |
|---|---|
Molecular Formula |
C5H6Cl6 |
Molecular Weight |
278.8 g/mol |
IUPAC Name |
1,1,1,3,3,5-hexachloropentane |
InChI |
InChI=1S/C5H6Cl6/c6-2-1-4(7,8)3-5(9,10)11/h1-3H2 |
InChI Key |
GQTOEJMMUGBLHF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)C(CC(Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


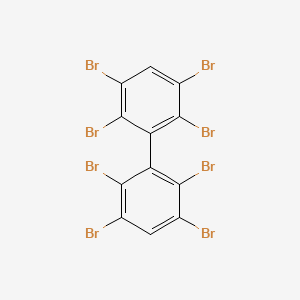
![2-([1,1'-Biphenyl]-4-yl)-4-methyl-3-phenylpyridine](/img/structure/B14601604.png)

![Dimethyl[bis(propanoyloxy)]stannane](/img/structure/B14601609.png)
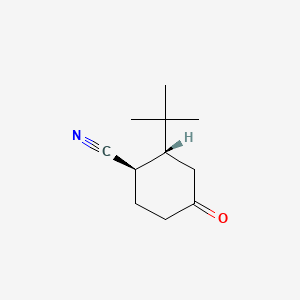
![Dimethyl [(4-methylphenyl)methylidene]propanedioate](/img/structure/B14601625.png)
![Pyridine, 2-[[(2-methoxy-5-nitrophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14601626.png)
![1-Ethyl-4-[(Z)-(4-propylphenyl)-ONN-azoxy]benzene](/img/structure/B14601637.png)
![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14601645.png)
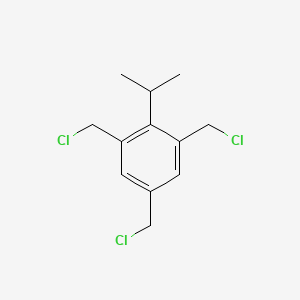
![2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol](/img/structure/B14601670.png)

